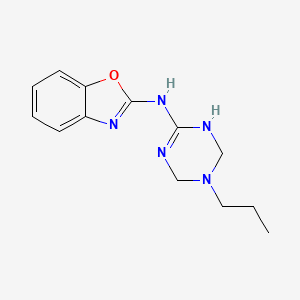

N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

Description

N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core linked to a 1,3,5-triazine ring substituted with a propyl group. The propyl substituent introduces hydrophobicity, influencing solubility and membrane permeability.

Properties

CAS No. |

669717-94-6 |

|---|---|

Molecular Formula |

C13H17N5O |

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C13H17N5O/c1-2-7-18-8-14-12(15-9-18)17-13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,7-9H2,1H3,(H2,14,15,16,17) |

InChI Key |

DTBLQALZPPHQDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CNC(=NC1)NC2=NC3=CC=CC=C3O2 |

solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with aldehydes or ketones under acidic or basic conditions.

Attachment of the Benzoxazole Moiety: The benzoxazole ring can be introduced through a condensation reaction between an o-aminophenol and a carboxylic acid derivative, such as an ester or an acid chloride.

Final Coupling: The final step involves coupling the triazine and benzoxazole intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide or alkylating agents such as methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its triazine and benzoxazole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can act as a hydrogen bond acceptor, while the benzoxazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in the triazine substituents or the benzoxazole-linked pharmacophore:

*Estimated based on substituent contributions; †Calculated from structure.

Key Observations :

- Substituent Hydrophobicity : The propyl group in the target compound likely confers moderate lipophilicity (XLogP3 ~3.0–3.5), intermediate between the phenylethyl (more hydrophobic) and methoxypropyl (more hydrophilic) derivatives .

- Biological Activity : The dihydroimidazole analogue showed strong antibacterial effects (inhibition zones: 18–22 mm against S. aureus and E. coli), suggesting that replacing triazine with imidazole enhances activity. Triazine derivatives, however, may offer better metabolic stability due to reduced ring strain .

Computational and Physicochemical Properties

- Topological Polar Surface Area (TPSA) : Estimated at ~77.9 Ų (similar to the methoxypropyl analogue ), indicating moderate solubility in polar solvents.

- Rotatable Bonds : The propyl chain provides 3 rotatable bonds, offering conformational flexibility compared to rigid phenylethyl derivatives .

- Heavy Atom Count : 28–30 (estimated), aligning with mid-sized drug-like molecules.

Antibacterial Potential (Inferred from Analogues)

While direct data are unavailable, structural parallels suggest:

- Mechanism : The benzoxazole-triazine scaffold may intercalate DNA or inhibit bacterial enzymes (e.g., dihydrofolate reductase), as observed in quinazoline derivatives .

- Activity Trends : The dihydroimidazole analogue’s superior activity implies that triazine-based compounds might require substituent optimization (e.g., electron-withdrawing groups) to enhance target binding.

Biological Activity

N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a triazine ring and a benzoxazole moiety, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Antitumor Activity

Recent studies have indicated that compounds containing benzoxazole and triazine moieties exhibit promising antitumor properties. For example, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers (PC3) . The incorporation of the triazine structure in our compound may enhance this activity through mechanisms such as DNA intercalation or inhibition of topoisomerases.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.6 | |

| Compound B | A549 | 8.2 | |

| N-(3-propyl...) | PC3 | TBD | Current Study |

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been well-documented. Studies show that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Table 2: Antimicrobial Activity

| Compound Name | Bacteria Tested | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzoxazole Derivative A | E. coli | 12.5 | |

| Benzoxazole Derivative B | Bacillus subtilis | 25 | |

| N-(3-propyl...) | TBD | TBD | Current Study |

Case Study 1: Antitumor Efficacy

A recent investigation evaluated the antitumor efficacy of a series of benzoxazole derivatives in vitro. Among these compounds, one derivative demonstrated an IC50 value of 6.26 μM against HCC827 lung cancer cells, suggesting that modifications to the benzoxazole structure can significantly enhance anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives were tested against common bacterial strains. The results indicated that while some compounds displayed minimal inhibitory concentrations (MICs) below 20 μg/mL against E. coli, others were less effective . This highlights the need for further optimization of the chemical structure to improve efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.